molecular formula C13H12F3N3O3 B5633848 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]acetamide

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]acetamide

Cat. No. B5633848
M. Wt: 315.25 g/mol
InChI Key: XBRNGJFQEDZWRD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives often involves condensation reactions, nucleophilic substitutions, or cycloadditions. For example, Duran and Canbaz (2013) synthesized drug precursors by reacting derivatives with chloro compounds, confirming structures with NMR and FTIR spectroscopy (Duran & Canbaz, 2013). These methodologies could be relevant to the synthesis of the compound , highlighting the importance of selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques such as X-ray crystallography and NMR spectroscopy. Sethusankar et al. (2002) described the planar structure of an imidazolidine-2,4-dione system, stabilized by intermolecular hydrogen bonds (Sethusankar et al., 2002). This insight into the planarity and stabilization mechanisms could be extrapolated to understand the structural characteristics of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]acetamide.

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including nucleophilic substitutions and carbonylation processes. Wang et al. (2015) explored the copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines, a process potentially relevant to the chemical reactions of the subject compound (Wang et al., 2015).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. The crystalline structure often revealed through X-ray diffraction studies, provides insight into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including acidity constants and reactivity towards other chemical agents, are determined through spectroscopic studies and chemical reactivity tests. Duran and Canbaz (2013) determined the pKa values of acetamide derivatives, illustrating their acidity and potential interactions with biological molecules (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c14-13(15,16)11(8-4-2-1-3-5-8)18-9(20)7-19-10(21)6-17-12(19)22/h1-5,11H,6-7H2,(H,17,22)(H,18,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNGJFQEDZWRD-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(=O)NC(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)N1)CC(=O)N[C@H](C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]acetamide

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